罗卡格醇

描述

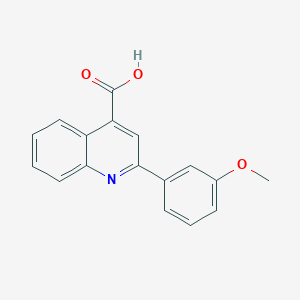

Rocaglaol is a naturally occurring compound belonging to the flavagline family, which is derived from the genus Aglaia of the family Meliaceae. These compounds are known for their unique structural features and significant biological activities, particularly their anticancer properties .

科学研究应用

Rocaglaol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying stereoselective synthesis and reaction mechanisms.

Biology: Investigated for its role in modulating protein synthesis and cellular signaling pathways.

Medicine: Explored for its potential as an anticancer agent, particularly in inhibiting the growth of leukemia and lymphoma cells.

作用机制

Target of Action

Rocaglaol, a highly bioactive flavolignan derived from the Aglaia species, primarily targets the eukaryotic initiation factor (eIF) 4A . This factor is an ATP-dependent DEAD-box RNA helicase, which plays a crucial role in unwinding secondary structures at the 5′-UTRs (untranslated regions) of mRNA to enable binding of the ribosomal pre-initiation complex . Rocaglaol also binds to prohibitins (PHB), which are responsible for regulating important signaling pathways .

Mode of Action

Rocaglaol interacts with its targets by inhibiting protein synthesis. It achieves this by binding to the translation initiation factor eIF4A, thereby preventing the unwinding of secondary structures at the 5′-UTRs of mRNA . This inhibition disrupts the binding of the ribosomal pre-initiation complex, effectively halting protein synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Rocaglaol is the protein synthesis pathway. By inhibiting eIF4A, Rocaglaol disrupts the translation initiation process, leading to a decrease in protein synthesis . This has downstream effects on cellular functions that rely on the production of new proteins. Additionally, Rocaglaol’s interaction with prohibitins can influence various signaling pathways regulated by these proteins .

Pharmacokinetics

This suggests that Rocaglaol can be effectively absorbed and distributed within the body when administered orally .

Result of Action

The inhibition of protein synthesis by Rocaglaol leads to significant molecular and cellular effects. It has been found to induce apoptosis and cell cycle arrest in various human cancer cell lines . Moreover, Rocaglaol can reduce tissue inflammation and neuronal cell death by inhibiting NF-kappa B and AP-1 signaling, resulting in significant neuroprotection in animal models of neurodegeneration .

Action Environment

The action, efficacy, and stability of Rocaglaol can be influenced by various environmental factors It’s worth noting that the effectiveness of Rocaglaol can vary depending on the specific physiological and pathological context within the body. For instance, its anticancer activity can vary significantly among different cancer cell lines .

生化分析

Biochemical Properties

Rocaglaol interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the translation initiation factor eIF4A, an ATP-dependent DEAD-box RNA helicase . This interaction plays a crucial role in its biochemical reactions . The compound also exhibits binding interactions with prohibitins (PHB), which are responsible for regulating important signaling pathways .

Cellular Effects

Rocaglaol has significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and viability in a low nanomolar range . Rocaglaol has shown to induce apoptosis in various tumor cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Rocaglaol exerts its effects at the molecular level through several mechanisms. The primary effect is the inhibition of protein synthesis by binding to the translation initiation factor eIF4A . This binding interaction leads to changes in gene expression and can result in enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of Rocaglaol change over time in laboratory settings. It has been observed that Rocaglaol exhibits cytotoxic effects against tumor cell lines with IC50 values ranging from 0.007 to 0.095 µmol . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Rocaglaol vary with different dosages in animal models. A synthetic derivative of Rocaglaol has shown neuroprotective activity in vitro and in animal models of Parkinson’s disease and traumatic brain injury

Metabolic Pathways

Rocaglaol is involved in several metabolic pathways. It is known to inhibit the eukaryotic translation initiation factor 4A (eIF4A), affecting protein translation . Detailed information on the specific metabolic pathways that Rocaglaol is involved in, including any enzymes or cofactors it interacts with, is currently limited.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rocaglaol involves a stereodivergent approach using dual catalytic asymmetric allylation. This method includes the insertion of a double bond into a copper-boron complex, followed by carbon monoxide insertion, isomerization to a carbene intermediate, and a second carbon monoxide insertion. The process concludes with nucleophilic addition of an external alcohol, deoxygenative borylation, and protonolysis .

Industrial Production Methods: Industrial production of rocaglaol typically involves the use of benzofuran-3(2H)-one and allyl carbonate as starting materials. The reaction is catalyzed by a dual-metal system, often involving nickel and iridium complexes, to achieve high yield and selectivity of the desired stereoisomers .

化学反应分析

Types of Reactions: Rocaglaol undergoes various chemical reactions, including:

Oxidation: Rocaglaol can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert rocaglaol to its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the rocaglaol structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.

Major Products: The major products formed from these reactions include various substituted derivatives of rocaglaol, which can exhibit different biological activities .

相似化合物的比较

Rocaglamide: Another member of the flavagline family, known for its potent anticancer activity.

Silvestrol: Exhibits similar mechanisms of action, particularly in inhibiting protein synthesis.

Aglafoline: Shares structural similarities with rocaglaol and exhibits comparable biological activities.

Uniqueness: Rocaglaol is unique due to its specific stereochemistry and the ability to form multiple stereoisomers, each with distinct biological activities. This diversity in stereoisomers allows for a broad range of applications and potential therapeutic uses .

属性

IUPAC Name |

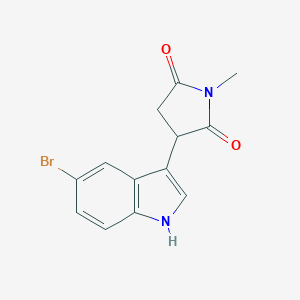

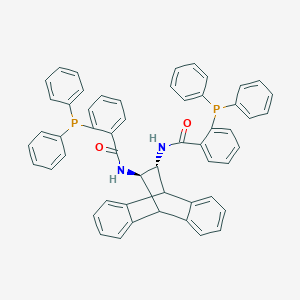

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O6/c1-29-18-11-9-17(10-12-18)26-20(16-7-5-4-6-8-16)15-23(27)25(26,28)24-21(31-3)13-19(30-2)14-22(24)32-26/h4-14,20,23,27-28H,15H2,1-3H3/t20-,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVZOJQBRVGMMK-HCBGRYSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(CC(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H](C[C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)

![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)